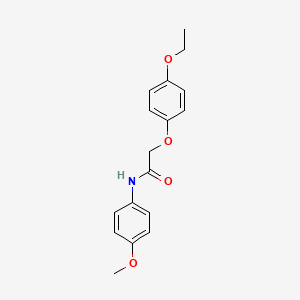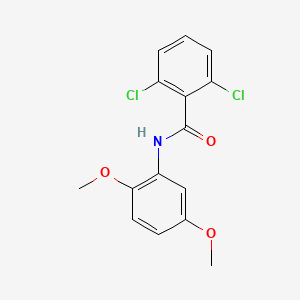![molecular formula C14H19ClN2O4S B5656894 1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5656894.png)
1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine, commonly known as CES, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and is widely used in the field of pharmacology and drug discovery.
Applications De Recherche Scientifique
Anticancer Research
CAPES has shown promise as an anticancer agent due to its ability to inhibit tumor growth. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, CAPES interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further studies are needed to optimize its efficacy and safety for potential clinical use .
Anti-inflammatory Activity
CAPES exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. It has been studied in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Researchers believe that CAPES could serve as a lead compound for developing novel anti-inflammatory drugs .
Neuroprotection and Neurodegenerative Diseases
In vitro and in vivo studies suggest that CAPES protects neurons from oxidative stress and neurotoxic insults. Its potential application extends to neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases. Researchers investigate its ability to enhance neuronal survival and prevent protein misfolding .
Antimicrobial Properties
CAPES exhibits antibacterial and antifungal activity. It has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria, as well as Candida species. Researchers explore its mechanism of action and potential clinical applications in treating infections .
Cardiovascular Effects
Studies indicate that CAPES may have cardiovascular benefits. It has vasodilatory effects, which could be relevant for managing hypertension. Additionally, CAPES shows promise in preventing platelet aggregation, potentially reducing the risk of thrombotic events .
Chemical Biology and Medicinal Chemistry
CAPES serves as a valuable scaffold for designing novel compounds. Medicinal chemists modify its structure to create derivatives with enhanced properties. Researchers explore CAPES-based analogs for drug discovery, including antiviral agents, enzyme inhibitors, and receptor modulators .
These applications highlight the versatility of CAPES in various scientific fields. However, further research is essential to fully unlock its potential and address any limitations. 🌟 .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact withCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is essential for blood clotting.
Mode of Action
This interaction could lead to changes in the protein’s function, potentially influencing the coagulation cascade .
Biochemical Pathways
Given its potential interaction with coagulation factor x, it may influence thecoagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a blood clot, a crucial process in preventing excessive bleeding.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it does interact with coagulation factor x, it could potentially influence blood clotting processes .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-ethylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-22(19,20)17-9-7-16(8-10-17)14(18)11-21-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWLMZSOTKEUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-[4-(ethylsulfonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5656818.png)
![2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5656827.png)


![N'-cyclopentyl-N-methyl-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5656848.png)
![2-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5656852.png)
![8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5656867.png)
![2-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5656872.png)

![N-cyclohexyl-4-[6-(1-hydroxyethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B5656885.png)

![(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5656907.png)
![1-acetyl-N-[3-(4-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B5656911.png)
